molecular formula C16H17N3OS B2761741 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide CAS No. 546090-53-3

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

Cat. No.: B2761741
CAS No.: 546090-53-3
M. Wt: 299.39
InChI Key: CISSQWUNYCOLRA-UHFFFAOYSA-N
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Description

“N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide” is an organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a cyanoacetamide group. The tert-butylphenyl group suggests that it is a derivative of phenol .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of thiazoles and phenols. The presence of the cyanoacetamide group could introduce additional polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The thiazole ring, for example, might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Antimicrobial Agents

Several studies have focused on the synthesis of novel compounds incorporating thiazole moieties, such as N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide derivatives, due to their promising antimicrobial properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. These compounds showed promising in vitro antibacterial and antifungal activities, suggesting potential applications of related compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antitumor Evaluation

Compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities. Shams et al. (2010) reported that most of the synthesized compounds exhibited high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines, demonstrating the potential of similar structures in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).

Anti-diabetic Agents

The synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides has shown significant antidiabetic potential. Nazir et al. (2018) synthesized compounds that were tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Several molecules exhibited good to moderate inhibition potential, highlighting the utility of such compounds in the development of new antidiabetic agents (Nazir et al., 2018).

Organic Light Emitting Diodes (OLEDs)

Compounds containing the thiazolo[5,4-d]thiazole moiety have been explored for their potential applications in organic light-emitting diodes (OLEDs). Zhang et al. (2016) synthesized compounds that underwent a reversible type excited-state intramolecular proton transfer (ESIPT), which could be tuned for white-light luminescence, suggesting applications in the development of white OLEDs (Zhang et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-16(2,3)12-6-4-11(5-7-12)13-10-21-15(18-13)19-14(20)8-9-17/h4-7,10H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISSQWUNYCOLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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